![molecular formula C22H30N4O B2892677 3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile CAS No. 2415503-87-4](/img/structure/B2892677.png)

3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

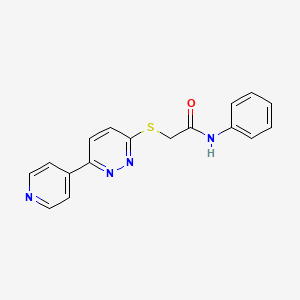

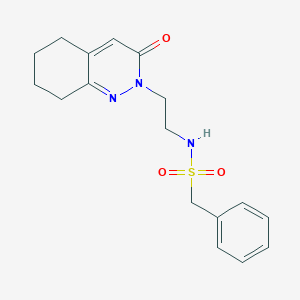

3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.509. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

- Study: Research on 2-aminopyrimidines, including derivatives similar to the compound , as ligands for the histamine H4 receptor (H4R)【Altenbach et al., 2008】. These compounds showed potential as anti-inflammatory agents and antinociceptive activity in pain models, supporting the potential of H4R antagonists in pain management.

- Study: A derivative of the compound demonstrated significant antiviral activity against Hepatitis C Virus (HCV), indicating a novel mechanism of action【Xin-bei Jiang et al., 2020】. This derivative blocked HCV replication by acting at the HCV entry stage, offering potential as a promising HCV entry inhibitor.

- Study: Investigations into compounds including variants of the chemical for binding affinity to human histamine H3 receptors (hH3Rs)【B. Sadek et al., 2014】. These studies are essential for the development of potential H3R ligands with high affinity and receptor subtype selectivity.

- Study: Synthesis and characterization of novel oxazines, including derivatives of this compound, which showed potential as COX2-specific inhibitors for anti-inflammatory therapy【V. Srinivas et al., 2015】.

- Study: Synthesis and antibacterial evaluation of derivatives, revealing valuable antibacterial properties【Aziz‐ur‐Rehman et al., 2017】.

- Read more

- Study: Development of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles as potent H3 antagonists, with efficacy in a rat EEG model of wakefulness【C. Dvorak et al., 2005】.

- Study: Investigation of the binding characteristics of a piperazine derivative (related to the compound ) to bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetic mechanism of the drug【S. Karthikeyan et al., 2015】.These studies collectively provide insights into the diverse applications of this compound and its derivatives, ranging from potential therapeutic uses in pain management, antiviral activity, anti-inflammatory therapy, to antibacterial properties. This underscores the compound's versatility in scientific research and its potential in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds with a 4-methylpiperazin-1-yl group have been found to target proteins such asS100B and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cellular processes such as cell growth and division.

Mode of Action

Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . This suggests that “3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile” might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways involved in cell growth and division .

Result of Action

The inhibition of tyrosine kinases can lead to the suppression of cell growth and division , suggesting potential anti-cancer properties.

Propriétés

IUPAC Name |

3-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-24-12-14-25(15-13-24)9-2-3-16-27-22-7-10-26(11-8-22)19-21-6-4-5-20(17-21)18-23/h4-6,17,22H,7-16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIKZLAVKUKPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)